Diethyl 5-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 5-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 5-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromo and chloro substituents, leading to the formation of dehalogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,4-DIETHYL 5-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism by which 2,4-DIETHYL 5-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for the compound’s biological activity. The pathways involved can vary depending on the specific application, but often involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar to thiophenes, thiazoles are heterocyclic compounds with diverse biological activities.
Imidazoles: Another class of heterocycles with significant applications in medicinal chemistry.
Triazoles: Known for their use in pharmaceuticals and agrochemicals.
Uniqueness
2,4-DIETHYL 5-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H19BrClNO6S |
---|---|
Molecular Weight |
504.8 g/mol |
IUPAC Name |
diethyl 5-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C19H19BrClNO6S/c1-4-26-18(24)15-10(3)16(19(25)27-5-2)29-17(15)22-14(23)9-28-13-7-6-11(21)8-12(13)20/h6-8H,4-5,9H2,1-3H3,(H,22,23) |
InChI Key |
HPERMQZHAJUHPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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